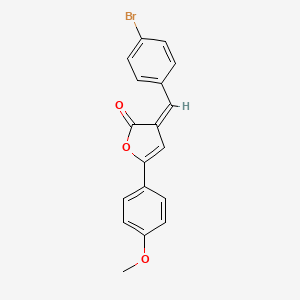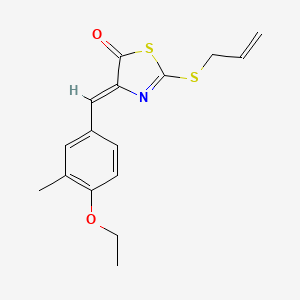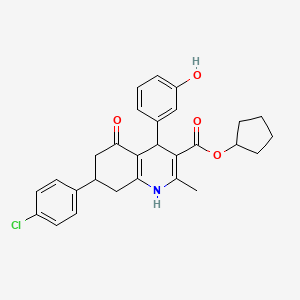
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone, also known as BBMF, is a synthetic compound that belongs to the family of chalcones. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant properties.
Mécanisme D'action
The mechanism of action of 3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. This compound has also been found to activate the AMPK signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cells and tissues. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. This compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle and inducing cell cycle arrest. In addition, it has been found to inhibit the activity of various enzymes such as COX-2 and LOX, which are involved in the regulation of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone. One area of research is the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and microbial infections. Another area of research is the elucidation of the molecular mechanisms of this compound's biological activities. This can help to identify new targets for drug development and improve our understanding of the role of this compound in disease. Finally, there is a need for further studies to assess the safety and toxicity of this compound in animals and humans.
Méthodes De Synthèse
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone can be synthesized by the condensation reaction between 4-bromobenzaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions for several hours. The resulting product is then purified by recrystallization from a suitable solvent such as methanol.
Applications De Recherche Scientifique
3-(4-bromobenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their growth and proliferation. This compound has also been found to exhibit anti-microbial activity against a wide range of bacteria and fungi. In addition, it has been shown to have anti-oxidant activity by scavenging free radicals and reducing oxidative stress.
Propriétés
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO3/c1-21-16-8-4-13(5-9-16)17-11-14(18(20)22-17)10-12-2-6-15(19)7-3-12/h2-11H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKOUHPOXLIUAK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{3,5-dichloro-2-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011703.png)
![5-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011718.png)
![5-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5011721.png)


![4-[(3-allyl-5-{4-[(difluoromethyl)thio]benzyl}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoic acid](/img/structure/B5011732.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5011740.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-3-furamide](/img/structure/B5011746.png)


![N-[4-(1H-indol-2-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5011783.png)
![tert-butyl [(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetate](/img/structure/B5011788.png)
![2-[(2,6-dimethyl-4-morpholinyl)carbonyl]phenyl acetate](/img/structure/B5011800.png)